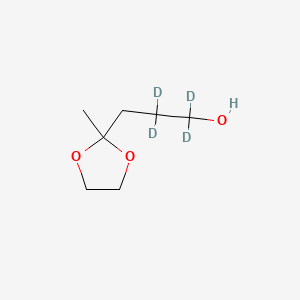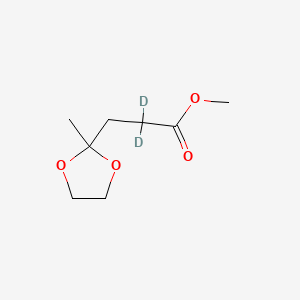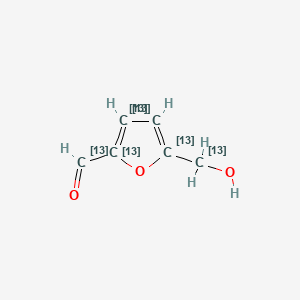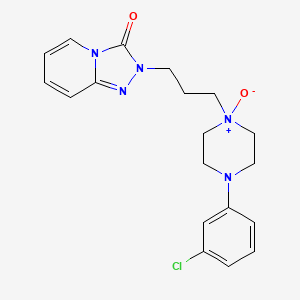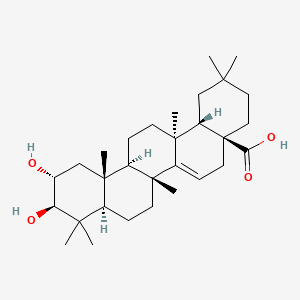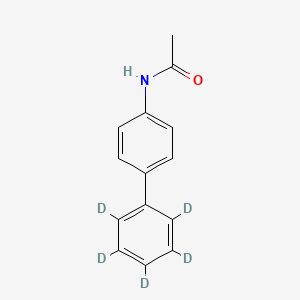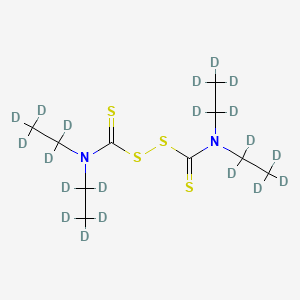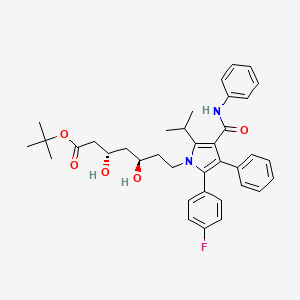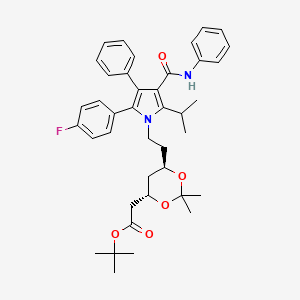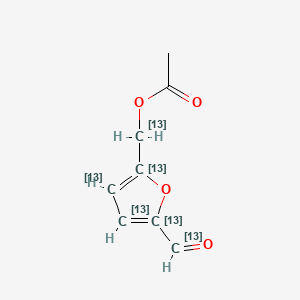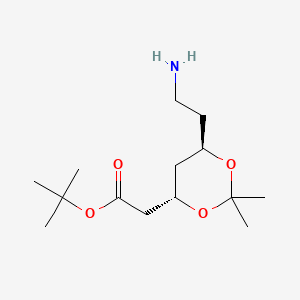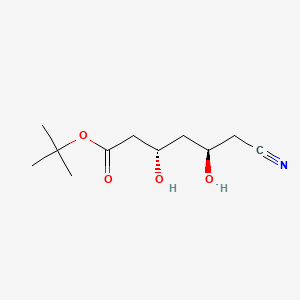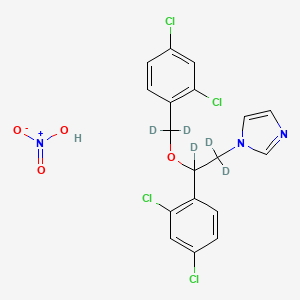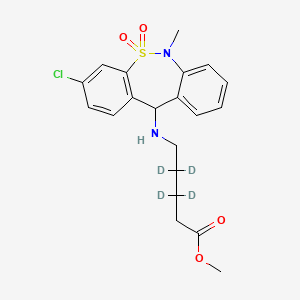
天普林代谢产物 MC5-d4 甲酯
描述
Tianeptine Metabolite MC5-d4 Methyl Ester is a deuterium-labeled intermediate of Tianeptine, a tricyclic compound known for its unique pharmacological properties. Tianeptine is primarily used as an antidepressant and anxiolytic agent. The metabolite MC5-d4 Methyl Ester is utilized in various research applications due to its stable isotope labeling, which aids in the study of Tianeptine’s pharmacokinetics and metabolism .
科学研究应用
Tianeptine Metabolite MC5-d4 Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Tianeptine and its metabolites.
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of Tianeptine in biological systems.
Medicine: Research on Tianeptine Metabolite MC5-d4 Methyl Ester helps in understanding the drug’s mechanism of action and its potential therapeutic applications.
作用机制
Target of Action
Tianeptine Metabolite MC5-d4 Methyl Ester, as an intermediate of Tianeptine, primarily targets the serotonin (5-HT) and dopamine systems . It is a selective facilitator of serotonin uptake in vitro and in vivo . Additionally, it is reported to act as a selective inhibitor of dopamine uptake .
Mode of Action
The compound interacts with its targets by facilitating the uptake of serotonin and inhibiting the uptake of dopamine . This unique mechanism of action results in changes in the neurotransmitter levels in the brain, which can affect mood and behavior.
Biochemical Pathways
The major metabolic pathway of Tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of the main metabolites MC5 and MC3 (propionic acid) . This process affects the serotonin and dopamine systems, which are key biochemical pathways in the brain involved in mood regulation and reward processing .
Pharmacokinetics
Following administration, both Tianeptine and its active metabolite MC5-d4 Methyl Ester undergo pharmacokinetic processes. The average volume of distribution at steady state for Tianeptine was found to be 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively . Tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates . The bioavailability of Tianeptine after its intraperitoneal administration was 69% .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels in the brain. By facilitating serotonin uptake and inhibiting dopamine uptake, the compound can influence mood and behavior . This is particularly relevant in the context of depressive disorders, where alterations in these neurotransmitter systems have been implicated .
Action Environment
The action, efficacy, and stability of Tianeptine Metabolite MC5-d4 Methyl Ester can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and resultant effects can be affected by the route of administration . Furthermore, individual factors such as age, sex, genetic makeup, and overall health status can also influence the compound’s action and efficacy .
生化分析
Biochemical Properties
Tianeptine Metabolite MC5-d4 Methyl Ester plays a significant role in biochemical reactions, particularly those involving serotonin. It is reported to enhance serotonin uptake in selective brain regions . This interaction with serotonin, a crucial neurotransmitter, underscores its importance in biochemical processes.
Cellular Effects
The effects of Tianeptine Metabolite MC5-d4 Methyl Ester on cells are primarily related to its influence on serotonin uptake. By facilitating the uptake of serotonin, it can significantly impact cellular function, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, Tianeptine Metabolite MC5-d4 Methyl Ester exerts its effects through its interactions with serotonin. It acts as a selective facilitator of serotonin uptake, thereby influencing the concentration of this neurotransmitter in the brain .
Temporal Effects in Laboratory Settings
Its parent compound, Tianeptine, has been observed to have a mean elimination half-life of 1.16 hours .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine Metabolite MC5-d4 Methyl Ester involves multiple steps, starting from the parent compound Tianeptine. The process includes deuterium labeling, which is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Tianeptine Metabolite MC5-d4 Methyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
Tianeptine Metabolite MC5-d4 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
相似化合物的比较
Similar Compounds
Tianeptine: The parent compound with similar pharmacological properties.
Amineptine: Another tricyclic antidepressant with similar mechanisms of action.
Sertraline: A selective serotonin reuptake inhibitor (SSRI) with comparable therapeutic effects.
Uniqueness
Tianeptine Metabolite MC5-d4 Methyl Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic studies. This characteristic sets it apart from other similar compounds and makes it a valuable tool in scientific research .
属性
IUPAC Name |
methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFWHCAIQATTKM-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676160 | |
| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216799-00-6 | |
| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
